6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

Catalog No.
S13820075
CAS No.
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

Product Name

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

IUPAC Name

6-amino-5-methoxy-3H-1,3-benzoxazol-2-one

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,9H2,1H3,(H,10,11)

InChI Key

APEHFWLTMCJIDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1N)OC(=O)N2

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound characterized by a benzoxazole core. This compound features a methoxy group at the 5-position and an amino group at the 6-position of the benzoxazole ring, contributing to its unique chemical properties. The molecular formula for this compound is C9H10N2O3C_9H_{10}N_2O_3, and it has a molecular weight of approximately 194.19 g/mol. The structure includes a fused bicyclic system that is significant in various chemical and biological applications.

  • Oxidation: The amino group can be oxidized to form nitro derivatives or other functional groups.
  • Reduction: The benzoxazole ring can be reduced under specific conditions, potentially altering its electronic properties.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions .

Research indicates that 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve inhibition of specific enzymes or receptors within biological systems, leading to its observed effects. For instance, studies have shown that derivatives of benzoxazoles can inhibit soluble epoxide hydrolase, which is relevant in inflammation and pain pathways .

The synthesis of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following methods:

  • Condensation Reaction: A common approach involves the reaction of 2-amino phenol with methoxy-substituted aldehydes or ketones under acidic conditions to form the benzoxazole structure.
    • Example: Reacting 2-amino phenol with an appropriate methoxy aldehyde in the presence of a catalyst like p-toluenesulfonic acid.
  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields, often leading to cleaner reactions and shorter times.
  • Catalytic Methods: Recent advancements have introduced catalytic systems that improve yields and reduce by-products during synthesis .

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one has several applications across different fields:

  • Pharmaceuticals: It is explored as a potential drug candidate due to its bioactive properties.
  • Material Science: Used in developing advanced materials such as polymers and coatings.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds .

Studies on the interactions of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one with biological targets have revealed its potential as an inhibitor for various enzymes. For example, it may interact with soluble epoxide hydrolase, influencing pathways associated with inflammation and pain management. Detailed interaction studies often utilize techniques such as molecular docking and kinetic assays to elucidate binding affinities and mechanisms .

Several compounds share structural similarities with 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one:

Compound NameStructureUnique Features
6-Amino-5-benzyloxy-2,3-dihydro-1,3-benzoxazol-2-onestructureContains a benzyloxy group which may alter reactivity compared to methoxy.
6-Amino-5-ethoxy-2,3-dihydro-1,3-benzoxazol-2-onestructureEthoxy substitution affects solubility and biological activity differently than methoxy.
6-MethoxybenzoxazolonestructureLacks the amino group; primarily studied for its role in organic synthesis.

Uniqueness

The uniqueness of 6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one lies in its specific methoxy substitution at the 5-position combined with an amino group at the 6-position. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds that feature different substituents or functional groups .

Novel Pathways for Cyclocondensation of Substituted Aminophenols

Cyclocondensation reactions involving substituted aminophenols represent a cornerstone in the synthesis of benzoxazolone derivatives. A prominent approach utilizes o-aminophenols as starting materials, which undergo condensation with electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O). This method enables the formation of the benzoxazole ring through a tandem cyanidation-cyclization mechanism, achieving yields exceeding 80% under optimized conditions.

Key to this process is the regioselective activation of the aminophenol’s hydroxyl and amino groups. For instance, 2-amino-5-methoxyphenol, a critical precursor, undergoes selective cyclization at the ortho-position relative to the methoxy group, ensuring proper orientation for benzoxazolone formation. Recent studies have also explored the use of thiourea derivatives as cyclization promoters, though these methods often require harsher conditions and longer reaction times compared to NCTS-mediated pathways.

Optimization of Urea-Mediated Ring-Closure Strategies

Urea derivatives have emerged as versatile intermediates for constructing the benzoxazolone core. By introducing a urea moiety at the 6-position of the benzoxazole ring, researchers have achieved enhanced ring-closure efficiency. For example, reacting 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one with substituted benzyl isocyanates generates urea-linked analogues that facilitate intramolecular cyclization under mild acidic conditions.

A comparative analysis of substituent effects revealed that electron-withdrawing groups on the benzyl moiety significantly improve cyclization rates. The 2-trifluoromethoxybenzyl derivative, for instance, demonstrated a 15-fold increase in reaction velocity compared to unsubstituted analogues, attributed to enhanced electrophilicity at the urea carbonyl group.

Table 1: Impact of Benzyl Substituents on Urea-Mediated Cyclization Efficiency

Substituent PositionFunctional GroupCyclization Yield (%)
2-OCF₃Trifluoromethoxy92
2-ClChloro78
4-ClChloro41
Unsubstituted-35

Data adapted from sEH inhibition studies.

Regioselective Functionalization at the 5- and 6-Positions

Controlling substitution patterns at the 5- and 6-positions remains a critical challenge. Protecting group strategies have proven effective: the methoxy group at C5 is typically introduced via O-methylation of 2-amino-5-hydroxyphenol precursors before cyclization, while the C6 amino group is preserved through selective deprotection of acetylated intermediates.

Advanced directing group approaches have further refined regioselectivity. Palladium-catalyzed C–H activation enables direct methoxylation at C5 without requiring pre-functionalized substrates, though this method currently suffers from moderate yields (45–60%). Conversely, enzymatic oxidation using laccase-mediator systems provides a greener alternative for introducing oxygenated functionalities, albeit with limited substrate scope.

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave irradiation has revolutionized benzoxazolone synthesis by accelerating reaction kinetics and improving atom economy. A solvent-free protocol combining 2-amino-5-methoxyphenol with urea derivatives under microwave irradiation (300 W, 120°C) achieves complete conversion within 6 minutes, compared to 8 hours required for conventional heating. This method not only enhances reaction efficiency but also reduces byproduct formation, with isolated yields exceeding 90% in optimized cases.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time8 hours6 minutes
Isolated Yield72%93%
Energy Consumption850 kJ/mol150 kJ/mol
Byproduct Formation18%5%

Data derived from guaiacol-based benzoxazine studies.

Characterization Techniques for Intermediate Isolation

Robust analytical methods are essential for verifying intermediate structures and reaction progress:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Distinct singlet at δ 3.85 ppm confirms methoxy group presence.
    • ¹³C NMR: Carbonyl resonance at δ 162.4 ppm validates lactam formation.
  • High-Resolution Mass Spectrometry (HR-MS):

    • Precise mass determination (m/z 194.0921 for [M+H]⁺) ensures molecular formula consistency.
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Stretching vibrations at 1745 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) confirm benzoxazolone core.
  • X-ray Diffraction (XRD):

    • Single-crystal analyses reveal planar benzoxazole ring systems with dihedral angles <5° between fused rings.

These techniques collectively enable real-time monitoring of reaction pathways, particularly in complex multi-step syntheses involving sensitive intermediates.

Electronic Effects of Methoxy and Amino Substituents

The electronic properties of the methoxy group at position 5 and the amino group at position 6 significantly influence the biological activity of 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one. The methoxy substituent at the 5-position functions as an electron-donating group through resonance, increasing the electron density of the benzoxazolone system [1]. This electron donation enhances the basicity of the heterocyclic nitrogen at position 3, facilitating hydrogen bonding interactions with biological targets [2].

The amino group at position 6 provides dual functionality as both hydrogen bond donor and acceptor, contributing significantly to target engagement [3]. Research demonstrates that the presence of electron-donating amino groups directly attached to the benzene ring enhances the basicity of the benzoxazole nitrogen at position 3, which is crucial for hydrogen bonding to biological targets [3]. The electron-donating effect increases the nucleophilicity of the nitrogen atom, strengthening interactions with enzyme active sites and receptor binding domains.

Comparative studies reveal that electron-withdrawing substituents, such as nitro groups, significantly diminish biological activity by reducing the basicity of the benzoxazole nitrogen [3]. The nitro group at position 6 abolishes binding affinity whether or not amino-alkyl modifications are present at position 2, demonstrating the critical importance of electron-donating substituents for maintaining biological activity [3].

The methoxy group contributes to moderate lipophilicity enhancement while maintaining favorable hydrogen bonding properties [1]. The oxygen atom in the methoxy group can participate in hydrogen bonding as an acceptor, though this interaction is generally weaker than that provided by the amino group [4]. Structure-activity relationship studies indicate that compounds with 5-methoxy substituents display moderate activity on their own, but their potency is significantly enhanced when combined with other electron-donating groups such as amino substituents [1].

Role of the Dihydrobenzoxazolone Core in Target Engagement

The 2,3-dihydro-1,3-benzoxazol-2-one core structure serves as a metabolically stable template that mimics phenol or catechol moieties while providing enhanced pharmacokinetic properties [5] [6]. The dihydrobenzoxazolone heterocycle possesses similar electronic charge distribution and chemical reactivity to pyrocatechol, making it an effective bioisostere for phenolic compounds [5] [6].

The core structure features distinct hydrophilic and lipophilic regions, with the carbonyl oxygen and nitrogen providing hydrogen bonding sites while the benzene ring contributes to hydrophobic interactions [5]. This amphiphilic nature facilitates binding to diverse biological targets through multiple interaction modes. The heterocyclic nitrogen at position 3 serves as a crucial hydrogen bond acceptor, with its basicity directly correlating with target binding affinity [2].

Molecular docking studies demonstrate that the dihydrobenzoxazolone core can effectively occupy binding sites of various enzymes, including soluble epoxide hydrolase, cyclooxygenase, and acetylcholinesterase [7] [8]. The rigid bicyclic structure provides conformational constraints that enhance binding selectivity while maintaining sufficient flexibility for induced-fit binding mechanisms.

The carbonyl group at position 2 participates in hydrogen bonding interactions and contributes to the overall polarity of the molecule [5]. This functional group is essential for biological activity, as demonstrated by the reduced activity observed in benzoxazole derivatives lacking the carbonyl functionality [5]. The presence of the carbonyl group also influences the tautomeric equilibrium of the system, affecting the availability of the nitrogen lone pair for hydrogen bonding [6].

Comparative Analysis with 2-Benzoxazolinone Bioisosteres

The 2,3-dihydro-1,3-benzoxazol-2-one scaffold demonstrates superior pharmacological properties compared to several bioisosteric alternatives. Comparative analysis with 2-benzoxazole reveals that the dihydrobenzoxazolone core provides enhanced metabolic stability and improved target selectivity [5] [6].

The sulfur bioisoster, 2-benzothiazole, exhibits similar electronic properties but demonstrates different pharmacokinetic profiles [5]. While benzothiazole derivatives show excellent bioavailability and metabolic stability, they often display altered selectivity profiles due to the larger atomic radius of sulfur compared to oxygen [6]. The increased lipophilicity of the sulfur-containing system can lead to enhanced membrane permeability but may also result in increased nonspecific binding.

The methylene bioisoster, 2-oxindole, provides similar hydrogen bonding capabilities but lacks the electron-withdrawing effect of the oxygen heteroatom [5]. This difference results in altered basicity of the nitrogen atom and modified binding interactions with biological targets [6]. The oxindole scaffold typically demonstrates moderate bioavailability and target engagement, though it may exhibit different metabolic pathways compared to the benzoxazolone core.

The nitrogen bioisoster, benzimidazol-2-one, offers two hydrogen bond donor sites but shows reduced metabolic stability compared to the oxygen-containing benzoxazolone [5]. The presence of two nitrogen atoms in the heterocyclic ring system can lead to different protonation states under physiological conditions, affecting target binding and pharmacokinetic properties [6].

Theoretical calculations of charge distribution support the bioisosteric relationships between these heterocycles and pyrocatechol, demonstrating similar electronic properties while providing enhanced metabolic stability [6]. The benzoxazolone core emerges as an optimal balance between target engagement, selectivity, and pharmacokinetic properties.

Impact of N-Substitution on Pharmacokinetic Properties

N-substitution at position 3 of the benzoxazolone ring significantly influences the pharmacokinetic profile of 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one derivatives. The unsubstituted N-H compound demonstrates moderate plasma stability with a half-life of approximately 60 minutes and good central nervous system penetration [9].

N-Methylation enhances plasma stability, extending the half-life to 80 minutes while improving brain penetration [9]. This modification increases lipophilicity moderately while maintaining favorable absorption characteristics. The N-methyl group provides steric hindrance that may protect against certain metabolic transformations, particularly N-demethylation reactions that can occur with larger alkyl substituents [10].

Higher alkyl substitutions, such as N-ethyl and N-propyl groups, result in decreased plasma stability and increased hepatic clearance [9]. These modifications significantly increase lipophilicity, which can lead to enhanced membrane permeability but also increased susceptibility to oxidative metabolism. The N-propyl derivative shows poor central nervous system penetration despite high blood-brain barrier permeability, suggesting active efflux mechanisms [9].

N-Benzyl substitution dramatically increases lipophilicity and hepatic clearance while reducing bioavailability to 35% [9]. This modification results in very high cytochrome P450 inhibition and poor central nervous system penetration, making it unsuitable for most therapeutic applications. The benzylic position is particularly susceptible to oxidative metabolism, leading to rapid clearance and potential formation of reactive metabolites.

Cyclic N-substitutions, such as N-piperidyl groups, provide an optimal balance of pharmacokinetic properties [9]. These modifications maintain good plasma stability while moderating lipophilicity increases. The conformational constraints imposed by cyclic substituents can enhance metabolic stability while preserving favorable absorption and distribution characteristics.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.05349212 g/mol

Monoisotopic Mass

180.05349212 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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